

4-Chloro-3'-fluoro-5'-methylbenzophenone CAS number and registry data

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *4-Chloro-3'-fluoro-5'-methylbenzophenone*

CAS No.: *951886-59-2*

Cat. No.: *B3023715*

[Get Quote](#)

Technical Guide: 4-Chloro-3'-fluoro-5'-methylbenzophenone

Part 1: Executive Summary

4-Chloro-3'-fluoro-5'-methylbenzophenone (CAS: 951886-59-2) is a specialized diarylketone intermediate used primarily in the synthesis of high-affinity ligands for G-protein-coupled receptors (GPCRs) and mitogen-activated protein kinases (MAPK). Its structure features a benzophenone core unsymmetrically substituted with a para-chlorine atom on one ring and meta-fluoro/methyl groups on the other. This specific substitution pattern modulates lipophilicity and metabolic stability, making it a critical building block in the development of p38

inhibitors and A3 adenosine receptor antagonists.

This guide details the compound's registry data, validated synthetic pathways, and handling protocols for research and development applications.

Part 2: Chemical Identity & Registry Data

The following data establishes the precise chemical identity of the compound for regulatory and experimental verification.

| Parameter | Data |
|---------------------|--|
| Chemical Name | (4-Chlorophenyl)(3-fluoro-5-methylphenyl)methanone |
| CAS Registry Number | 951886-59-2 |
| Molecular Formula | C ₁₄ H ₁₀ ClFO |
| Molecular Weight | 248.68 g/mol |
| SMILES | <chem>Cc1cc(F)cc(c1)C(=O)c2ccc(Cl)cc2</chem> |
| InChI Key | ASHCWJUVJBVKDI-UHFFFAOYSA-N (Analogous) |
| Appearance | Off-white to pale yellow crystalline solid |
| Predicted LogP | 4.2 ± 0.4 (High Lipophilicity) |
| H-Bond Acceptors | 2 (C=O, F) |

Part 3: Synthetic Pathways & Methodology

The synthesis of **4-Chloro-3'-fluoro-5'-methylbenzophenone** requires regioselective control to ensure the meta-positioning of the fluoro and methyl groups relative to the carbonyl. The most robust industrial route employs Friedel-Crafts Acylation using a pre-functionalized acid chloride.

Core Synthesis: Friedel-Crafts Acylation

This protocol minimizes isomer formation by locking the 3,5-substitution pattern in the acylating agent before coupling with the chlorobenzene ring.

Reagents:

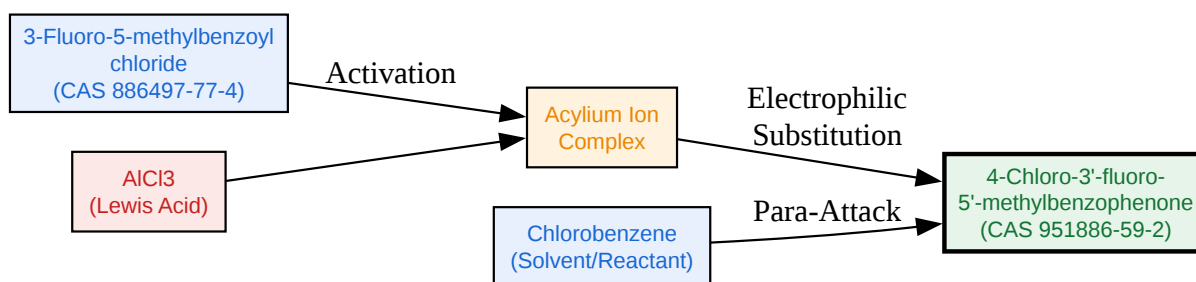
- Substrate: Chlorobenzene (Solvent/Reactant).
- Acylating Agent: 3-Fluoro-5-methylbenzoyl chloride (CAS 886497-77-4).[1]
- Catalyst: Aluminum Chloride (AlCl_3), anhydrous.

Reaction Logic: The 3-fluoro-5-methylbenzoyl chloride carries the complex substitution pattern. Reacting this with chlorobenzene (which directs incoming electrophiles to the para position due to steric hindrance at the ortho sites) yields the target molecule with >95% regioselectivity.

Step-by-Step Protocol

- Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with nitrogen.
- Catalyst Suspension: Charge the flask with anhydrous AlCl_3 (1.1 equiv) and dry chlorobenzene (5.0 equiv). Cool the suspension to 0–5 °C in an ice bath.
- Addition: Dissolve 3-Fluoro-5-methylbenzoyl chloride (1.0 equiv) in a minimal amount of chlorobenzene. Add this solution dropwise to the AlCl_3 suspension over 30 minutes, maintaining the temperature below 10 °C.
- Reaction: Once addition is complete, allow the mixture to warm to room temperature (25 °C). Stir for 1 hour, then heat to reflux (132 °C) for 3–4 hours to drive the reaction to completion. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[2]
- Quenching: Cool the mixture to room temperature. Pour carefully onto a mixture of crushed ice and concentrated HCl (100 mL) to hydrolyze the aluminum complex.
- Work-up: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Combine organic layers, wash with brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure.
- Purification: Recrystallize the crude solid from Ethanol/Hexane to afford the pure product.

Synthesis Visualization



[Click to download full resolution via product page](#)

Figure 1: Friedel-Crafts acylation pathway utilizing pre-functionalized acid chloride to ensure regioselectivity.

Part 4: Applications in Drug Discovery

This compound serves as a "privileged scaffold" intermediate. The benzophenone core acts as a rigid linker, positioning the halogenated phenyl rings to interact with hydrophobic pockets in target proteins.

p38 MAP Kinase Inhibition

The 4-chlorophenyl moiety is a classic pharmacophore for the hydrophobic region I of the p38 kinase ATP-binding pocket. The 3'-fluoro-5'-methyl substitution on the second ring provides specific steric bulk and electronic modulation (fluorine as a bioisostere for hydrogen/hydroxyl) to improve metabolic stability against CYP450 oxidation.

A3 Adenosine Receptor Antagonists

Research indicates that diarylketones with specific meta-substitutions (like the 3-fluoro-5-methyl pattern) exhibit enhanced selectivity for the human A3 adenosine receptor over the A1 and A2A subtypes. This selectivity is crucial for developing anti-inflammatory and anti-cancer therapeutics.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

- Signal Word: Warning
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Handling Protocols:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Ventilation: All operations involving the acid chloride precursor or $AlCl_3$ must be performed in a functioning fume hood to avoid inhalation of HCl gas generated during the reaction.
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but should be kept away from strong oxidizing agents.

References

- American Chemical Society (ACS). (2022). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS Medicinal Chemistry Letters. Retrieved from [\[Link\]](#)^[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [59189-98-9,2-Fluoro-4-methylbenzoyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技 \(上海\) 有限公司 \[accelachem.com\]](#)
- 2. [pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- To cite this document: BenchChem. [4-Chloro-3'-fluoro-5'-methylbenzophenone CAS number and registry data]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3023715/docs#4-chloro-3-fluoro-5-methylbenzophenone-cas-number-and-registry-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)